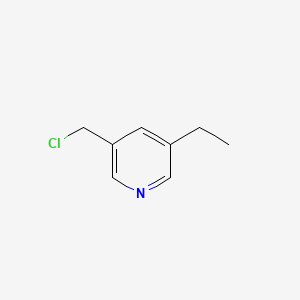

3-(Chloromethyl)-5-ethylpyridine

Description

Contextualization within Substituted Pyridine (B92270) Synthesis

The synthesis of substituted pyridines is a foundational aspect of modern organic chemistry. The pyridine ring is a key structural motif in numerous FDA-approved drugs and agrochemicals. The methods for creating these molecules are diverse, ranging from classical condensation reactions like the Hantzsch and Kröhnke syntheses to modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions. wikipedia.orgwikipedia.org The Hantzsch synthesis, reported in 1881, involves a multi-component reaction to form a dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.orgchemtube3d.com The Kröhnke synthesis provides a route to highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org These methods, while foundational, are often supplemented by late-stage functionalization, where a pre-formed pyridine ring is modified. Halomethylation is a key strategy in this latter approach, providing a versatile handle for further chemical elaboration.

Historical Development of Chloromethylation Methodologies in Heterocyclic Systems

The ability to introduce a chloromethyl group onto an aromatic ring, known as chloromethylation, has been a significant reaction in organic synthesis for many decades. Early methods for aromatic compounds often involved the use of formaldehyde (B43269) and hydrogen chloride, sometimes with a Lewis acid catalyst like zinc chloride. chemsrc.com The application of these methods to more complex and sensitive heterocyclic systems like pyridine required significant adaptation due to the pyridine nitrogen's basicity and its influence on the ring's reactivity.

The development of chloromethylation for pyridines has evolved to include various reagents and conditions to control regioselectivity and improve yields. For instance, methods have been developed that start from hydroxymethylpyridines, which are then converted to their chloromethyl counterparts using reagents like thionyl chloride. google.com Other approaches involve the direct chlorination of methylpyridines. google.com The choice of method often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring. Patents from the latter half of the 20th century detail numerous strategies for producing chloromethylpyridines, highlighting their growing importance as industrial intermediates. google.comgoogle.com

Significance of 3-(Chloromethyl)-5-ethylpyridine as a Synthetic Intermediate

While its close analog, 3-(chloromethyl)-5-methylpyridine, is a well-documented intermediate in the synthesis of the antihistamine drug Rupatadine and various agrochemicals, specific public domain information on the applications of this compound is limited. nih.govlookchem.com The existence of this compound is confirmed by its unique CAS number (1211582-29-4) and availability from chemical suppliers. bldpharm.com

Generally, compounds of this class, known as halomethylpyridines, are crucial intermediates in the production of neonicotinoid insecticides. lookchem.com These insecticides act on the central nervous system of insects. The chloromethyl group serves as a key reactive handle to build the more complex structures of the final active ingredients. Given its structural similarity to other key insecticidal intermediates, it is plausible that this compound serves a similar role as a building block in the synthesis of specialized agrochemicals or as a precursor in pharmaceutical development, although specific examples are not widely reported in available literature. The ethyl group, in place of a methyl group, can subtly alter the steric and electronic properties of the molecule, potentially leading to derivatives with different biological activities or selectivities.

Current Research Landscape and Unaddressed Challenges for Chloromethylpyridines

The current research landscape for pyridine functionalization is vibrant, with a strong focus on developing more efficient, selective, and sustainable synthetic methods. A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the C3 and C5 positions, due to the electronic nature of the pyridine ring.

Modern strategies are exploring novel catalytic systems to overcome these hurdles. This includes the use of transition-metal catalysts for direct C-H activation, which avoids the need for pre-functionalized starting materials. For halomethylpyridines specifically, challenges remain in performing chloromethylation reactions with high selectivity and under mild conditions, minimizing the formation of byproducts. Research is also directed at expanding the reaction scope of these intermediates, developing new ways to utilize the reactive chloromethyl group to access novel molecular architectures for drug discovery and materials science.

Data Tables

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not widely available in the cited literature. However, data for the closely related compound, 3-(Chloromethyl)-5-methylpyridine, is provided below for reference.

| Property | Value (for 3-(Chloromethyl)-5-methylpyridine) | Source(s) |

| Molecular Formula | C₇H₈ClN | nih.gov |

| Molecular Weight | 141.60 g/mol | chemsrc.comnih.gov |

| Boiling Point | 232.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.118 g/cm³ | chemsrc.com |

Note: The molecular weight for this compound is 155.62 g/mol . bldpharm.com

Comparison of Selected Pyridine Synthesis Methodologies

| Synthesis Method | Description | Advantages | Disadvantages |

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.orgchemtube3d.com | High atom economy, can be performed in a one-pot synthesis, access to 1,4-dihydropyridines (important pharmaceutical scaffolds). wikipedia.orgbenthamscience.com | Often requires harsh reaction conditions and long reaction times for the classical method; may require a separate oxidation step to form the pyridine. wikipedia.org |

| Kröhnke Pyridine Synthesis | Condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). wikipedia.org | High yields, mild reaction conditions, applicable to a wide range of di-, tri-, and tetrasubstituted pyridines, can be used in combinatorial library synthesis. wikipedia.orgresearchgate.net | Requires pre-synthesis of the pyridinium (B92312) salt intermediate. |

| Direct C-H Functionalization | Direct introduction of functional groups onto the pyridine ring using transition-metal catalysts. | High step and atom economy by avoiding pre-functionalization. | Achieving high regioselectivity can be a significant challenge, catalyst cost and removal. |

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

3-(chloromethyl)-5-ethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

ZTODFGGXYMPBET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CN=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethyl 5 Ethylpyridine

Regioselective Chloromethylation of Ethylpyridines

The introduction of a chloromethyl group at the 3-position of a 5-ethylpyridine core is most effectively accomplished through a two-step process involving the creation and subsequent chlorination of a hydroxymethyl precursor. Direct chlorination approaches are generally less favored due to a lack of selectivity.

Direct Chlorination Approaches

Direct chlorination of 3-ethyl-5-methylpyridine (B1618813) is not a viable method for the synthesis of 3-(chloromethyl)-5-ethylpyridine. The reaction of 3-methylpyridine (B133936) with chlorine at high temperatures in the vapor phase leads to a mixture of partially chlorinated derivatives, with chlorine atoms substituting on both the pyridine (B92270) ring and the methyl group. google.com For instance, the chlorination of 3-methylpyridine can yield products such as 2-chloro-5-(trichloromethyl)-pyridine and 2-chloro-3-dichloromethyl-pyridine. google.com This lack of regioselectivity for the desired chloromethylation at the 3-position makes direct chlorination an impractical route for the specific synthesis of this compound.

Chlorination via Hydroxymethyl Precursors

A more controlled and widely employed strategy for the synthesis of this compound involves the initial synthesis of a 3-(hydroxymethyl)-5-ethylpyridine precursor, followed by its conversion to the target chloromethyl compound using a suitable halogenating agent.

The synthesis of 3-(hydroxymethyl)-5-ethylpyridine can be logically extrapolated from the established synthesis of 3-pyridinemethanol (B1662793) from 3-methylpyridine (3-picoline). google.com The process begins with the oxidation of the methyl group of 3-ethyl-5-methylpyridine to a carboxylic acid. This is followed by esterification and subsequent reduction of the ester to the corresponding alcohol.

A typical synthetic sequence is as follows:

Oxidation: 3-Ethyl-5-methylpyridine is oxidized to 5-ethylnicotinic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412). google.com

Esterification: The resulting 5-ethylnicotinic acid is then esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to yield methyl 5-ethylnicotinate. google.com

Reduction: The final step is the reduction of the methyl ester to 3-(hydroxymethyl)-5-ethylpyridine. This can be achieved using a reducing agent such as lithium aluminium hydride or through catalytic hydrogenation. mdpi.comchemicalbook.com

| Step | Reactant | Reagent(s) | Product |

| 1. Oxidation | 3-Ethyl-5-methylpyridine | Potassium permanganate | 5-Ethylnicotinic acid |

| 2. Esterification | 5-Ethylnicotinic acid | Methanol, Acid catalyst | Methyl 5-ethylnicotinate |

| 3. Reduction | Methyl 5-ethylnicotinate | Lithium aluminium hydride or H₂/Catalyst | 3-(Hydroxymethyl)-5-ethylpyridine |

This table outlines a plausible synthetic route to 3-(Hydroxymethyl)-5-ethylpyridine based on analogous transformations.

Once 3-(hydroxymethyl)-5-ethylpyridine is obtained, the hydroxyl group is converted to a chloro group using a halogenating agent. Thionyl chloride (SOCl₂) and cyanuric chloride are effective reagents for this transformation.

Using Thionyl Chloride:

The reaction of 3-(hydroxymethyl)pyridines with thionyl chloride is a well-established method for producing the corresponding 3-(chloromethyl)pyridine (B1204626) hydrochlorides. google.com The reaction is typically carried out by treating the alcohol with thionyl chloride, often in an inert solvent. The molar ratio of the alcohol to thionyl chloride is a critical parameter to control for optimal conversion. google.com

Using Cyanuric Chloride:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is another effective reagent for the conversion of alcohols to alkyl chlorides. While specific examples for 3-(hydroxymethyl)-5-ethylpyridine are not prevalent in the literature, cyanuric chloride is known to facilitate a wide range of functional group transformations, including the chlorination of alcohols. The reaction generally proceeds under mild conditions.

| Halogenating Reagent | Reactant | Product |

| Thionyl Chloride (SOCl₂) | 3-(Hydroxymethyl)-5-ethylpyridine | This compound hydrochloride |

| Cyanuric Chloride | 3-(Hydroxymethyl)-5-ethylpyridine | This compound |

This table highlights common halogenating agents for the conversion of the hydroxymethyl precursor.

Alternative Synthetic Routes to the this compound Skeleton

While functional group manipulation of a pre-existing pyridine ring is the most common approach, the construction of the pyridine ring itself offers an alternative, albeit more complex, strategy.

Pyridine Ring-Forming Reactions

Various methods exist for the synthesis of substituted pyridines from acyclic precursors. numberanalytics.comorganic-chemistry.org These often involve condensation and cyclization reactions. For instance, the Chichibabin pyridine synthesis involves the reaction of aldehydes, ketones, or their derivatives with ammonia (B1221849) or amines. numberanalytics.com While powerful for generating a variety of pyridine structures, designing a specific combination of starting materials to selectively yield the this compound skeleton in a single step is challenging and not a commonly reported route for this particular compound. The complexity of introducing a reactive chloromethyl group during the ring formation process often makes this approach less practical than the functionalization of a pre-formed pyridine ring.

Functional Group Interconversions on Pre-functionalized Pyridine Cores

A primary strategy for synthesizing chloromethylated pyridines involves the chemical modification, or interconversion, of functional groups already present on a pyridine ring. solubilityofthings.com This approach avoids building the ring from scratch and allows for greater control over the final structure. A common precursor for this process is a pyridine derivative with a functional group that can be converted into a chloromethyl group, such as a hydroxyl or even a methyl group. ub.eduvanderbilt.edu

One documented pathway begins with 3-methylpyridine. google.com This multi-step process illustrates several functional group interconversions:

Oxidation: The methyl group of 3-methylpyridine is first oxidized to a carboxylic acid group, forming 3-picolinic acid. This reaction is often carried out using a strong oxidizing agent like potassium permanganate in water, at temperatures between 85-90°C. google.com

Esterification: The resulting 3-picolinic acid is then converted to its methyl ester, methyl pyridine-3-carboxylate, by reacting it with methanol under acidic conditions. google.com

Reduction: The ester is subsequently reduced to 3-pyridinemethanol. A common reducing agent for this step is sodium borohydride, often with a Lewis acid catalyst. google.com

Chlorination: The final key interconversion is the chlorination of the alcohol. 3-Pyridinemethanol is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to yield the target 3-(chloromethyl)pyridine, typically as a hydrochloride salt. google.com

Another example of functional group interconversion is the direct chlorination of a hydroxymethyl group. The reaction of a compound like 5-chloropyridin-3-ylmethanol with methanesulfonyl chloride is a method used to produce the desired chloromethyl functionality.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of by-products. Key parameters that are typically adjusted include the choice of catalyst, reagents, solvent, temperature, and reaction time. researchgate.net A Design of Experiments (DoE) approach can be systematically employed to identify the most influential parameters and find the optimal conditions for the synthesis. rsc.org For instance, in related pyridine syntheses, temperature and the concentration of reactants and catalysts have been identified as decisive factors. researchgate.netrsc.org

Catalyst and Reagent Systems for Enhanced Selectivity

The choice of catalysts and reagents is crucial for achieving high selectivity in the synthesis of chloromethylated pyridines.

For the chlorination step, specific reagents are used to selectively target the desired functional group. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are common reagents for converting hydroxymethyl groups into chloromethyl groups. google.com

In more advanced syntheses, particularly for creating carbon-carbon bonds on the pyridine ring, transition-metal catalysts are employed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools. thieme-connect.de These reactions can couple a chloromethylpyridine derivative with an organoboron reagent. For example, oxime-derived palladacycles have been used as highly efficient catalysts for coupling chloro(methyl)heteroarenes with boronic acids. thieme-connect.de In one specific instance, a palladacycle catalyst was used at a very low loading (0.05 mol%) to couple 2-chloro-5-(chloromethyl)pyridine (B46043) with phenylboronic acid. thieme-connect.de

The selectivity of these reactions can often be "tuned" by changing the catalyst system. By modifying the palladium precatalyst and the associated phosphine (B1218219) ligand (e.g., XPhos, dpppent), chemists can direct the reaction to occur at different positions on the pyridine ring. thieme-connect.de

Table 1: Examples of Catalyst/Reagent Systems

| Reaction Type | Catalyst/Reagent | Precursor Example | Product Example | Reference |

|---|---|---|---|---|

| Chlorination of Alcohol | Thionyl Chloride (SOCl₂) | 3-Pyridinemethanol | 3-(Chloromethyl)pyridine hydrochloride | google.com |

| Suzuki-Miyaura Coupling | Palladacycle / Phenylboronic Acid | 2-Chloro-5-(chloromethyl)pyridine | 5-Benzyl-2-chloropyridine | thieme-connect.de |

Solvent Effects and Temperature Control in Chloromethylation

The reaction environment, specifically the solvent and temperature, plays a significant role in the efficiency and selectivity of chloromethylation reactions.

Temperature Control: Strict management of temperature is essential to minimize the formation of unwanted side products. For chlorination reactions involving chlorine gas, temperatures are often kept in a controlled range, for example, between -5°C and 25°C, to improve selectivity.

Solvent Effects: The choice of solvent can influence reaction rates and stabilize reactive intermediates. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758), are frequently used. DMF can facilitate the reaction and improve selectivity, while dichloromethane is often used for reactions involving reagents like methanesulfonyl chloride. In Suzuki-Miyaura cross-coupling reactions, mixtures of solvents like acetone-water or cyclopentyl methyl ether (CPME)-water are sometimes employed. thieme-connect.de

Table 2: Influence of Reaction Conditions

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | -5°C to 25°C | Minimize side reactions during chlorination | |

| Temperature | 85-90°C | Drive oxidation of methyl group | google.com |

| Solvent | N,N-Dimethylformamide (DMF) | Enhance reaction efficiency and selectivity |

Continuous Flow Reaction Techniques for Scalable Synthesis

Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis of chemical intermediates, including efficiency, safety, and scalability. researchgate.net Instead of large-scale batch reactors, reactants are pumped through a network of tubes where they mix and react. This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

This methodology has been successfully applied to the synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives. researchgate.net In a typical setup, a flow reactor module is used to react a precursor with a reagent under controlled conditions. The effects of temperature and residence time are optimized to maximize the reaction conversion. For example, in the synthesis of a hydrazone derivative from 2-chloro-5-(hydrazinylmethyl)pyridine, an optimal temperature of 90°C was identified. researchgate.net Flow chemistry can overcome problems associated with the low solubility of intermediates and allows for the synthesis of products at a rate of several grams per hour. uc.pt

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These approaches are increasingly important in industrial synthesis for their environmental benefits and economic feasibility. rasayanjournal.co.in

Key green chemistry strategies applicable to pyridine synthesis include:

Use of Safer Solvents: Whenever possible, hazardous organic solvents are replaced with more environmentally benign alternatives, such as water. researchgate.net Some reactions can be performed in water, which can even enhance certain reaction pathways. researchgate.net

Solventless Reactions: Techniques like grinding or ball milling can facilitate reactions between solid reactants in the absence of any solvent, leading to clean reactions, high yields, and simple workup procedures. rasayanjournal.co.inresearchgate.net

Catalysis: The use of highly efficient catalysts, including biocatalysts or recyclable metal catalysts, can reduce energy consumption and waste generation. mdpi.comrasayanjournal.co.in

For example, a greener synthesis of a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, was achieved by carrying out the first two steps of a three-step sequence without isolating the intermediates, which improved productivity and reduced solvent consumption. researchgate.net

Chemical Reactivity and Transformations of 3 Chloromethyl 5 Ethylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is an electrophilic center susceptible to attack by various nucleophiles. This reactivity is analogous to that of benzyl (B1604629) halides, where the adjacent aromatic ring influences the reaction pathway. The substitution of the chloride ion is a key transformation for this compound.

Nucleophilic substitution at the benzylic-like carbon of 3-(Chloromethyl)-5-ethylpyridine can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. youtube.comlibretexts.org The operative pathway is not fixed and depends heavily on the reaction conditions, particularly the nature of the nucleophile, the solvent, and the stability of potential intermediates. youtube.comyoutube.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com Given that the substrate is a primary halide, the SN2 pathway is generally expected due to lower steric hindrance around the reaction center. libretexts.org

The SN1 mechanism involves a two-step process. youtube.com The first, rate-determining step is the spontaneous dissociation of the chloride ion to form a pyridylmethyl carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the departing leaving group and the carbocation intermediate. youtube.com The pyridine (B92270) ring can stabilize the adjacent carbocation through resonance, a feature that makes the SN1 pathway more accessible than for simple primary alkyl halides. youtube.com

Therefore, a borderline mechanism between SN1 and SN2 is often observed for benzylic-type halides, and the reaction conditions must be carefully chosen to favor one pathway over the other. nih.gov

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary halide structure favors SN2, but resonance stabilization of the potential carbocation makes SN1 possible. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The choice of nucleophile is a critical determinant of the reaction path. youtube.comyoutube.com |

| Leaving Group | Good (stable anion) | Good (stable anion) | Chloride is a reasonably good leaving group for both mechanisms. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation (SN1), while aprotic solvents do not hinder the nucleophile (SN2). youtube.com |

The chloromethyl group readily reacts with oxygen, sulfur, and nitrogen-based nucleophiles to form a variety of useful derivatives. These reactions typically proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Ethers: In a reaction analogous to the Williamson ether synthesis, this compound reacts with alkoxides (RO⁻) or phenoxides (ArO⁻) to produce the corresponding ethers. masterorganicchemistry.comlibretexts.orgbyjus.com The alkoxide, typically prepared by treating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile. libretexts.org

Esters: Reaction with carboxylate anions (RCOO⁻) yields esters. This provides a direct method to link acyl groups to the pyridylmethyl scaffold.

Thioethers: Thiolates (RS⁻), which are the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is highly favored due to the high nucleophilicity of sulfur. masterorganicchemistry.com

Amines: Ammonia (B1221849), primary amines, and secondary amines can act as nucleophiles to displace the chloride, leading to the formation of primary, secondary, and tertiary amines, respectively. libretexts.org The initial product, a pyridylmethylamine, can potentially react with another molecule of the starting material, which can make controlling the degree of alkylation challenging.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether | 3-(Ethoxymethyl)-5-ethylpyridine |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester | (5-Ethylpyridin-3-yl)methyl acetate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 3-((Phenylthio)methyl)-5-ethylpyridine |

| Amine | Diethylamine ((CH₃CH₂)₂NH) | Amine | N,N-Diethyl-1-(5-ethylpyridin-3-yl)methanamine |

Forming new carbon-carbon bonds is crucial in organic synthesis, and this compound is a suitable substrate for such reactions.

Cyanides: The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the chloride in an SN2 reaction to yield 2-(5-ethylpyridin-3-yl)acetonitrile. youtube.com This nitrile product is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Organometallics: Transition-metal-catalyzed cross-coupling reactions are effective for forming C-C bonds. For instance, in a reaction analogous to the Suzuki-Miyaura coupling, this compound can react with organoboron reagents (like arylboronic acids) in the presence of a palladium catalyst. thieme-connect.de This has been demonstrated with the similar substrate 2-chloro-5-(chloromethyl)pyridine (B46043), which successfully coupled with phenylboronic acid. thieme-connect.de This approach allows for the introduction of various aryl or vinyl groups at the methyl position.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, allowing it to react with various electrophiles.

The pyridine nitrogen can be alkylated by reacting it with an alkyl halide, a process known as the Menschutkin reaction. researchgate.net This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary pyridinium (B92312) salt. nih.govresearchgate.net For example, reacting this compound with an alkylating agent like methyl iodide would yield 3-(chloromethyl)-5-ethyl-1-methylpyridin-1-ium iodide. These resulting pyridinium salts are often used as ionic liquids or as precursors for other functional groups. nih.gov The reaction rates and yields can vary significantly based on the steric hindrance around the nitrogen and the nature of the alkylating agent. mostwiedzy.pl

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond introduces a positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electronic properties of the entire ring system. google.com

While pyridine N-oxides with alkyl groups at the 2- or 6-position are known to undergo the Boekelheide rearrangement upon treatment with acetic anhydride, this specific reaction is not applicable to this compound N-oxide as it lacks an α-alkyl substituent. wikipedia.org The Boekelheide rearrangement involves a nih.govnih.gov-sigmatropic shift that requires an adjacent methyl or methylene (B1212753) group for deprotonation. wikipedia.org However, the N-oxide functionality serves as a valuable synthetic handle for other transformations, including facilitating certain nucleophilic substitutions on the pyridine ring or acting as an intermediate for deoxygenation back to the pyridine. google.comgoogle.com

Coordination Chemistry Aspects of this compound as a Ligand Precursor

This compound serves as a valuable precursor in the synthesis of various ligands due to the reactive chloromethyl group. This functionality allows for the introduction of the pyridyl moiety onto other molecules, creating polydentate ligands that can coordinate with a range of metal ions. The nitrogen atom of the pyridine ring and other donor atoms within the synthesized ligand structure can then bind to metal centers, forming stable coordination complexes.

The synthesis of these ligands often involves nucleophilic substitution reactions where the chloride of the chloromethyl group is displaced by a nucleophile. For instance, pyridine-alkoxide ligands can be synthesized from precursors like 2-(2-pyridinyl)-2-propanol (pyalkH). rsc.org These types of ligands, featuring both nitrogen and oxygen donor atoms, can form stable polynuclear clusters with transition metals such as manganese, copper, cobalt, and nickel. rsc.org The resulting complexes have been characterized by various methods, including X-ray crystallography, revealing the coordination of the metal ions by the pyridine and alkoxide groups. rsc.org

Similarly, bipyridine-type ligands can be synthesized and subsequently used to form complexes with metals like copper(I) and silver(I). mdpi.com For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, a diimine ligand, has been synthesized and its coordination behavior with Cu(I) and Ag(I) in the presence of a diphosphine ligand has been studied. mdpi.com The resulting complexes are dinuclear, with the metal centers bridged by the diphosphine ligands. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. rsc.org This effect makes the ring less nucleophilic and therefore less reactive towards electrophiles. rsc.org Reactions like nitration, which are common for benzene (B151609) derivatives, are significantly more difficult for pyridine and often require harsh conditions. rsc.orgmasterorganicchemistry.com Computational studies have shown that while the nitration of pyridine itself has a low activation energy, the strongly acidic medium required for the reaction converts pyridine to its protonated form, which is highly deactivated towards electrophilic attack. rsc.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.com In these positions, the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitrogen atom, stabilizing the intermediate and facilitating the reaction. wikipedia.orglibretexts.org While the chloromethyl group at the 3-position and the ethyl group at the 5-position of this compound are not directly at the ortho or para positions relative to the nitrogen, they can influence the reactivity of the ring. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org Although less common than electrophilic substitution, nucleophilic aromatic substitution has important applications in the synthesis of substituted pyridines. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine derivatives.

Suzuki-Miyaura, Sonogashira, and Heck Couplings

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is extensively used for the synthesis of biaryl compounds, including those containing pyridine rings. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, effective catalytic systems have been developed for their coupling. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For pyridine derivatives, the choice of ligands for the palladium catalyst can be crucial, especially when dealing with challenging substrates like those containing basic amino groups. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound, Aryl/Vinyl Halide | Palladium catalyst, Base | Biaryl, Substituted Alkenes |

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkynes, Enynes |

| Heck | Alkene, Aryl/Vinyl Halide | Palladium catalyst, Base | Substituted Alkenes |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org Nickel-catalyzed Sonogashira couplings have also been reported. nih.gov

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a key method for alkene substitution. wikipedia.org The Heck reaction can also be performed intramolecularly to construct cyclic systems. youtube.com

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of pyridine derivatives, this approach allows for the direct introduction of various functional groups onto the pyridine ring. Ligand-directed C-H functionalization, where a directing group on the substrate guides the catalyst to a specific C-H bond, is a common and effective strategy. nih.gov For example, acrylamides have been shown to undergo palladium-catalyzed C-H functionalization to create trifluoromethylated 1,3-butadienes. epa.gov Remote internal C(sp3)-H bond chlorination of alkenes has also been achieved using a palladium catalyst. nih.gov

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group of this compound can participate in radical reactions. Under appropriate conditions, the carbon-chlorine bond can undergo homolytic cleavage to generate a pyridylmethyl radical. This reactive intermediate can then engage in various transformations, such as addition to double bonds or abstraction of atoms from other molecules. The specific conditions for initiating such radical reactions can include the use of radical initiators (e.g., azo compounds or peroxides) or photolysis.

Functionalization of the Ethyl Group

The ethyl group at the 5-position of the pyridine ring offers another site for chemical modification. While the pyridine ring and the chloromethyl group are often the primary sites of reactivity, the ethyl group can be functionalized through various reactions. For instance, oxidation of the ethyl group could lead to the corresponding acetyl or carboxylic acid derivatives. Halogenation at the benzylic-like position of the ethyl group is also a possibility, which would introduce another reactive handle for further transformations. The specific conditions required for these functionalizations would need to be carefully chosen to avoid competing reactions at the other reactive sites of the molecule.

Advanced Spectroscopic and Structural Elucidation of 3 Chloromethyl 5 Ethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, the precise arrangement of atoms in 3-(Chloromethyl)-5-ethylpyridine can be established.

¹H and ¹³C NMR for Chemical Shift Analysis and Proton/Carbon Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts for this compound are based on the known effects of ethyl, chloromethyl, and nitrogen heteroatom substituents on a pyridine (B92270) ring. chemicalbook.comchemicalbook.comtestbook.com

The ethyl group is expected to show a quartet for the methylene (B1212753) protons (H-7) due to coupling with the three methyl protons (H-8), and a triplet for the methyl protons (H-8) from coupling to the methylene protons. The chloromethyl group (H-9) will appear as a singlet, as it has no adjacent protons. The pyridine ring will exhibit three distinct aromatic proton signals. H-2 and H-6, being adjacent to the ring nitrogen, are expected to be the most deshielded (highest chemical shift). H-4 will appear as a singlet with potential long-range coupling.

In the ¹³C NMR spectrum, eight distinct signals are predicted. The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) have characteristic shifts influenced by the nitrogen atom and the substituents. testbook.com The ethyl group carbons (C-7, C-8) and the chloromethyl carbon (C-9) will appear in the aliphatic region of the spectrum. The carbon attached to the electronegative chlorine atom (C-9) is expected at a higher chemical shift compared to a standard methyl group. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine CH | 2 | ~8.4 | ~150 |

| Pyridine C | 3 | - | ~137 |

| Pyridine CH | 4 | ~7.6 | ~138 |

| Pyridine C | 5 | - | ~135 |

| Pyridine CH | 6 | ~8.3 | ~148 |

| Ethyl CH₂ | 7 | ~2.7 (quartet) | ~25 |

| Ethyl CH₃ | 8 | ~1.3 (triplet) | ~15 |

| Chloromethyl CH₂ | 9 | ~4.6 (singlet) | ~44 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

To confirm the connectivity proposed by 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be a cross-peak between the ethyl methylene protons (H-7) and the ethyl methyl protons (H-8), confirming the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.7 ppm would show a correlation to the carbon signal at ~25 ppm, confirming their assignment as the ethyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing the entire structure together by showing correlations between protons and carbons over two or three bonds. It reveals the connectivity between molecular fragments. For example, the methylene protons of the ethyl group (H-7) would show a correlation to the pyridine carbon at C-5, confirming the ethyl group's position. Similarly, the chloromethyl protons (H-9) would correlate to C-3, establishing its attachment point. The aromatic protons would also show key correlations to neighboring and substituent carbons, locking in the full structure.

Predicted 2D NMR Correlations for Structural Assignment

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | H-7 (CH₂) | H-8 (CH₃) | Confirms ethyl group connectivity. |

| HSQC | H-2, H-4, H-6, H-7, H-8, H-9 | C-2, C-4, C-6, C-7, C-8, C-9 | Assigns each proton to its directly attached carbon. |

| HMBC | H-7 (Ethyl CH₂) | C-4, C-5, C-6 | Confirms ethyl group is at C-5. |

| HMBC | H-9 (Chloromethyl CH₂) | C-2, C-3, C-4 | Confirms chloromethyl group is at C-3. |

| HMBC | H-2 | C-3, C-4, C-6 | Confirms position of H-2 and its neighbors. |

Conformational Analysis using NMR Spectroscopic Parameters

While standard NMR confirms connectivity, more advanced experiments can provide insight into the molecule's preferred three-dimensional shape, or conformation. The rotation around the single bonds connecting the ethyl and chloromethyl groups to the pyridine ring is generally rapid at room temperature. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to detect through-space proximity between the protons of the substituents and the aromatic protons (e.g., between H-7 and H-4 or H-6). Observing such correlations would provide evidence for preferred rotational conformations, although these effects are often averaged out by fast rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula, as each element has a unique, non-integer mass. libretexts.org For this compound, with the molecular formula C₈H₁₀ClN, HRMS can distinguish it from other molecules that might have the same nominal mass. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ provides a definitive confirmation of the chemical formula. nih.gov

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀ClN |

| Calculated Monoisotopic Mass [M] | 155.0502 |

| Calculated Exact Mass of [M+H]⁺ | 155.0576 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by isolating a precursor ion (such as the molecular ion [M+H]⁺) and inducing it to fragment. The analysis of the resulting fragment ions provides a "fingerprint" that can be used to elucidate the structure of the original molecule. nih.gov

For this compound, the protonated molecule (m/z 155.06) would be expected to undergo several key fragmentations. A primary and highly likely fragmentation is the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) from the chloromethyl group. Another expected fragmentation is the cleavage of the ethyl group, either through the loss of an ethyl radical (•CH₂CH₃) or through a rearrangement and loss of ethene (CH₂=CH₂). The resulting fragment ions help to confirm the presence and location of the substituents on the pyridine ring.

Plausible MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 155.06 | 120.06 | HCl (35) | C₈H₉N⁺ (Methylene-pyridinium ion) |

| 155.06 | 140.03 | •CH₃ (15) | Loss of methyl from ethyl group |

| 155.06 | 126.04 | •C₂H₅ (29) | Loss of ethyl radical |

| 120.06 | 93.06 | C₂H₃ (27) | Loss of acetylene (B1199291) from pyridinium (B92312) ring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS plays a crucial role in assessing its purity and monitoring the progress of its synthesis. unl.edumdpi.com

The gas chromatograph separates the components of a sample based on their different boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. unl.edu

For purity assessment, a sample of this compound is injected into the GC-MS system. The resulting chromatogram will ideally show a single major peak corresponding to the target compound. The presence of other peaks indicates the presence of impurities, which can be identified by their mass spectra. The relative area of each peak in the chromatogram can be used to estimate the purity of the sample. mdpi.comgcms.cz A validated GC-MS method can provide high sensitivity, specificity, linearity, accuracy, and reproducibility for quantitative and qualitative analysis. mdpi.com

During the synthesis of this compound, GC-MS can be used to monitor the reaction progress. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize the yield and purity of this compound. thermofisher.comgcms.cz

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound Name | Peak Area (%) | Identification |

| 12.5 | This compound | 99.5 | Target Compound |

| 8.2 | Starting Material A | 0.2 | Impurity |

| 10.1 | By-product B | 0.3 | Impurity |

This table is for illustrative purposes and does not represent actual experimental data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. nih.gov These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. su.se

Identification of Characteristic Vibrational Modes of Chloromethyl and Pyridine Moieties

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the pyridine ring, the chloromethyl group, and the ethyl group.

Pyridine Moiety: The pyridine ring exhibits several characteristic vibrational modes. cdnsciencepub.com The C-C stretching vibrations within the ring typically appear in the region of 1625-1430 cm⁻¹. elixirpublishers.com The C-N stretching vibrations are often mixed with other modes and are usually found between 1266-1382 cm⁻¹. elixirpublishers.com Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and can be observed in both FTIR and Raman spectra. researchgate.net The C-H stretching vibrations of the aromatic ring are typically observed at higher wavenumbers.

Chloromethyl Moiety: The chloromethyl group (-CH₂Cl) also has distinct vibrational modes. The C-H stretching vibrations of the methylene group will be present. The C-Cl stretching vibration is a key feature and its position can be influenced by the molecular environment. Bending or scissoring vibrations of the CH₂ group will also be present at lower frequencies. uc.edu

Table 2: General Regions for Characteristic Vibrational Modes in Pyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Pyridine Ring | C-C Stretching | 1430-1625 | FTIR & Raman |

| Pyridine Ring | C-N Stretching | 1266-1382 | FTIR & Raman |

| Pyridine Ring | Ring Breathing | ~1000 | Raman |

| Pyridine Ring | C-H Stretching | 3000-3100 | FTIR & Raman |

| Chloromethyl Group | C-Cl Stretching | 600-800 | FTIR & Raman |

| Chloromethyl Group | CH₂ Bending | ~1450 | FTIR |

This table provides general ranges and the exact positions of the peaks for this compound would require experimental data.

By analyzing the FTIR and Raman spectra of this compound and comparing the observed peaks to known values for pyridine and chloromethyl compounds, a detailed assignment of the vibrational modes can be achieved. nih.govresearchgate.net This information is crucial for confirming the molecular structure of the compound.

X-ray Crystallography of this compound and its Crystalline Derivatives

Determination of Solid-State Molecular Structure and Stereochemistry

A single crystal of this compound or one of its crystalline derivatives is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. This allows for the precise determination of the molecular structure, including the planarity of the pyridine ring and the conformation of the ethyl and chloromethyl substituents. For example, a study on 2-chloro-5-(chloromethyl)pyridine (B46043) showed the molecule to be nearly planar. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is governed by various non-covalent intermolecular interactions. mdpi.commdpi.com These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may play a role in the crystal packing. researchgate.netmdpi.com In derivatives or co-crystals, stronger hydrogen bonds can be engineered to control the supramolecular architecture. ul.ieresearchgate.netrsc.orgnih.gov

Halogen Bonding: The chlorine atom in the chloromethyl group can participate in halogen bonding, where it acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the π-system of the pyridine ring. mdpi.comresearchgate.netnih.govnih.govmdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H | N, Cl |

| Halogen Bonding | C-Cl | N, π-system of pyridine ring |

| π-Stacking | Pyridine Ring | Pyridine Ring |

This table outlines potential interactions; their presence and significance would be confirmed by X-ray crystallographic analysis.

By analyzing the crystal structure, the specific types of intermolecular interactions, their geometries, and their relative importance in directing the crystal packing can be determined. mdpi.com

Computational and Theoretical Chemistry Studies of 3 Chloromethyl 5 Ethylpyridine

Density Functional Theory (DFT) Calculations

No published studies were found that have performed Density Functional Theory (DFT) calculations on 3-(Chloromethyl)-5-ethylpyridine. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules, providing valuable insights into their geometry, stability, and reactivity. The absence of such studies means that fundamental computational data for this compound is not publicly available.

There are no available research findings on the geometry optimization or conformational landscapes of this compound. Such studies would typically identify the most stable three-dimensional arrangement of the atoms and explore different possible conformations of the ethyl and chloromethyl groups, which is crucial for understanding its interactions and reactivity.

Specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported in the scientific literature. This information is vital for predicting the compound's electronic behavior, including its potential as an electron donor or acceptor in chemical reactions and its kinetic stability.

No computational studies on the vibrational frequencies of this compound are publicly accessible. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Correlating calculated frequencies with experimental spectra helps in the structural confirmation and understanding of the vibrational modes of the molecule.

There is no available data on the computationally predicted activation barriers for any reaction pathways involving this compound. This type of analysis is critical for understanding the kinetics of reactions the compound might undergo, such as nucleophilic substitution at the chloromethyl group.

Quantum Chemical Descriptors and Reactivity Prediction

A detailed analysis of quantum chemical descriptors to predict the reactivity of this compound has not been published. These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

There are no published studies detailing the calculation of Fukui functions for this compound. Fukui functions are essential quantum chemical descriptors used to identify the most probable sites for nucleophilic and electrophilic attack on a molecule, thereby offering precise predictions of its regioselectivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the three-dimensional charge distribution of a molecule. ijcrt.org They are crucial for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like this compound, an MEP map would be generated using quantum mechanical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). ijcrt.org The resulting map would visualize the electrostatic potential on the molecule's electron density surface.

Hypothetical MEP Analysis of this compound:

Negative Potential (Red/Yellow): The most negative potential would be anticipated around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and the presence of a lone pair of electrons. This region would be the primary site for electrophilic attack or protonation. frontiersin.org

Positive Potential (Blue): Positive potential regions would likely be located around the hydrogen atoms of the pyridine ring and the ethyl and chloromethyl substituents. The chloromethyl group, in particular, would exhibit a significant region of positive potential due to the electron-withdrawing nature of the chlorine atom, making the methylene (B1212753) carbon susceptible to nucleophilic attack.

Neutral Potential (Green): The hydrocarbon portions of the ethyl group would likely display a relatively neutral potential.

A hypothetical data table summarizing expected MEP characteristics is presented below.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen | Highly Negative | Site for Electrophilic Attack / Protonation |

| Chloromethyl Carbon | Positive | Site for Nucleophilic Attack |

| Ring Hydrogen Atoms | Positive | Potential for Hydrogen Bonding |

| Ethyl Group | Near Neutral/Slightly Positive | Generally Low Reactivity |

This table is illustrative and not based on published experimental or computational data for this compound.

Advanced Computational Modeling

Advanced computational methods provide deeper insights into the dynamic behavior and reactivity of molecules in complex environments.

Molecular Dynamics Simulations for Solvent Effects or Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations could provide critical insights into its behavior in different solvent environments and explore its conformational landscape.

Solvent Effects: By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), researchers could analyze the formation and dynamics of solvation shells around the molecule. This would reveal how solvent molecules arrange themselves around the polar pyridine nitrogen and the chloromethyl group, influencing the molecule's solubility and reactivity. The simulations can quantify properties like the radial distribution function to understand the structuring of the solvent. researchgate.net

Conformational Sampling: The ethyl group attached to the pyridine ring has rotational freedom. MD simulations can explore the different conformations (rotamers) of this group and determine their relative energies and populations at a given temperature. This is crucial for understanding the molecule's average shape and how its conformational preferences might influence its interaction with other molecules.

A hypothetical table of parameters for an MD simulation is provided below.

| Simulation Parameter | Example Value | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P (for water) | Explicitly models solvent molecules. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration to allow for sufficient sampling of molecular motions. |

This table represents a typical setup for an MD simulation and is not derived from a specific study on this compound.

QM/MM Approaches for Complex Reaction Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a sophisticated approach for modeling chemical reactions in large systems, such as in solution or within an enzyme active site. mdpi.commdpi.com This method treats the chemically active part of the system with high-accuracy quantum mechanics (QM), while the surrounding environment is described with more computationally efficient molecular mechanics (MM). frontiersin.org

For studying a reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, a QM/MM approach would be ideal.

Example Reaction: Nucleophilic Substitution In a simulation of the reaction with a nucleophile (e.g., hydroxide (B78521) ion), the QM region would include this compound and the hydroxide ion. This allows for an accurate description of the bond-breaking and bond-forming processes. The surrounding solvent molecules would be treated with MM, providing a realistic representation of the solvent's influence on the reaction's energy barrier and mechanism. This approach can elucidate the structure of the transition state and calculate the activation energy of the reaction. frontiersin.org

While the computational tools to thoroughly investigate this compound are well-established, there is currently a gap in the scientific literature where such studies have been performed and published. The application of MEP maps, MD simulations, and QM/MM methods would undoubtedly provide significant insights into the chemical properties and reactivity of this compound. Future research in this area would be valuable for a complete understanding of this and related pyridine derivatives.

Applications of 3 Chloromethyl 5 Ethylpyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 3-(Chloromethyl)-5-ethylpyridine, with its electrophilic chloromethyl side chain and the Lewis basic nitrogen atom in the pyridine (B92270) ring, makes it an exemplary starting material for constructing intricate heterocyclic systems. Its ability to react with a wide array of nucleophiles facilitates the assembly of elaborate molecular scaffolds.

Synthesis of Polycyclic Nitrogen-Containing Compounds

The construction of polycyclic systems containing multiple nitrogen atoms is a cornerstone of medicinal chemistry and materials science. This compound is an ideal precursor for such syntheses. The chloromethyl group is a potent electrophile that readily undergoes substitution reactions with nitrogen-based nucleophiles, such as amines, amides, and other nitrogen heterocycles. This reaction forms a new carbon-nitrogen bond, effectively linking the 5-ethylpyridine unit to another molecular fragment.

This strategy is analogous to the synthesis of complex active pharmaceutical ingredients where chloromethylpyridine analogs are key intermediates. For instance, the synthesis of prazoles, a class of drugs used to treat gastroesophageal reflux disease, utilizes intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine. orientjchem.org In a similar fashion, this compound can be reacted with a pre-existing heterocyclic core, such as a pyrimidinedione or a pyrroloquinoline, to generate novel, larger polycyclic compounds. Research into thymidine (B127349) phosphorylase inhibitors has demonstrated the viability of linking different heterocyclic cores to create molecules that fit into specific enzymatic active sites. nih.gov This modular approach allows chemists to systematically build libraries of complex nitrogen-containing polycycles for biological screening.

Table 1: Comparison of Representative Chloromethylpyridine Building Blocks

| scienceCompound | build_circleKey Reactive Site | biotechPrimary Application Area | articleReference |

|---|---|---|---|

| This compound | C(sp³)-Cl | Precursor for novel ligands, functional materials, and complex heterocycles. | Inferred Reactivity |

| 2-Chloro-5-chloromethylpyridine | C(sp³)-Cl and C(sp²)-Cl | Synthesis of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid). | thieme-connect.de |

| 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine | C(sp³)-Cl | Intermediate in the synthesis of proton pump inhibitors (e.g., Dexlansoprazole). | orientjchem.org |

| 3-Chloro-5-(trifluoromethyl)picolinonitrile | C(sp²)-Cl | Precursor for fungicides (e.g., Fluopicolide) and advanced ligands. | nih.gov |

Construction of Fused Ring Systems and Macrocycles

Beyond linking separate ring systems, this compound can be used to construct fused heterocycles and macrocycles. Fused systems are formed when the chloromethyl group participates in an intramolecular cyclization, creating a new ring that shares an edge with the parent pyridine ring. This typically involves a multi-step sequence where the chloromethyl group is first used to attach a chain that contains a nucleophile, which then attacks a position on the pyridine ring to close the new ring.

The synthesis of macrocycles—large cyclic molecules—represents a significant synthetic challenge due to the entropic penalty of bringing two ends of a long chain together for ring closure. youtube.com However, building blocks like this compound are instrumental in strategies designed to overcome this. The compound can be functionalized to create a long, linear precursor with reactive groups at both ends. The subsequent macrocyclization is often performed under high-dilution conditions, which favors the desired intramolecular reaction over intermolecular polymerization. youtube.com For example, the chloromethyl group can be converted to an amine, and a separate fragment with two electrophilic sites (a bis-electrophile) can be used to bridge the amine and another nucleophilic site on a different building block, forming a large ring. nih.gov This "3+1" or "2+2" fragment condensation approach is a powerful method for accessing complex macrocyclic structures, such as those found in porphyrins and peptide-based therapeutics. rsc.orgnih.gov

Precursor for Advanced Ligands and Catalysts

The field of organometallic chemistry heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity. The pyridine moiety is a classic ligand in coordination chemistry, and this compound provides a direct route to more sophisticated, functionalized pyridine-based ligands.

Development of Pyridine-Based Metal Complexes for Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent sigma-donor for coordinating with transition metals like rhodium, palladium, copper, and iron. nih.govcore.ac.uk While simple pyridine is a monodentate ligand, the true potential of this building block lies in using the chloromethyl group to introduce additional donor atoms, creating multidentate (chelating) ligands. Chelating ligands form more stable metal complexes and offer more precise control over the geometry and reactivity of the metal center.

For example, reaction of this compound with triphenylphosphine (B44618) (PPh₃) would yield a phosphonium (B103445) salt, which upon reduction can form a (phosphinomethyl)pyridine, a classic P,N-bidentate ligand. Alternatively, reaction with another N-heterocycle, like pyrazole (B372694) or imidazole, can create N,N'-bidentate ligands. These chelating ligands can stabilize a wide range of metal oxidation states and are crucial in many catalytic processes, including:

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are widely used in Suzuki, Heck, and other cross-coupling reactions to form C-C bonds. thieme-connect.de

Hydrogenation and Carbonylation: Rhodium complexes modified with nitrogen-donor ligands show enhanced activity in industrial processes like methanol (B129727) carbonylation. core.ac.uk

Small Molecule Activation: Advanced polypyridyl complexes of iron, cobalt, and ruthenium are being explored for challenging transformations such as water splitting and CO₂ reduction, which are central to artificial photosynthesis. rsc.orgacs.orgnih.gov

Table 2: Illustrative Synthesis of Chelating Ligands from this compound

| biotechTarget Ligand Type | mediationSynthetic Step 1 | mediationSynthetic Step 2 | lanPotential Metal Complex |

|---|---|---|---|

| P,N-Bidentate | React with PPh₃ to form phosphonium salt. | Reduce to form 5-ethyl-3-(phosphinomethyl)pyridine. | [PdCl₂(P,N-Ligand)] |

| N,N'-Bidentate | React with pyrazole anion. | - | [Cu(N,N'-Ligand)₂]²⁺ |

| N,O-Bidentate | React with sodium salicylate. | - | [Rh(CO)₂(N,O-Ligand)] |

| S,N-Bidentate | React with thiourea. | Hydrolyze to form 5-ethyl-3-(mercaptomethyl)pyridine. | [Ni(S,N-Ligand)₂] |

Immobilization of Ligands on Heterogeneous Supports

A significant advancement in catalysis is the development of heterogeneous catalysts, where the active catalytic species is anchored to a solid support. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, namely easy separation of the catalyst from the reaction products and the potential for catalyst recycling.

The chloromethyl group of this compound is an ideal tether for immobilizing a ligand onto a support. The support material, often a polymer resin (like polystyrene-polyethylene glycol, PS-PEG) or an inorganic oxide (like silica), is functionalized with nucleophilic groups (e.g., amines, thiols). A substitution reaction between the support and the chloromethylpyridine-derived ligand covalently binds the ligand to the solid phase.

Research has successfully demonstrated this strategy by immobilizing a pyridine-oxazoline (PyOx) ligand on a TentaGel S NH₂ support. nih.gov While anchoring the catalyst led to a moderate decrease in the reaction rate and a slight reduction in enantioselectivity, the immobilized catalyst showed remarkable stability, allowing it to be used for ten consecutive reaction cycles. nih.govacs.org This highlights the power of using a reactive handle, like the chloromethyl group, to create robust, recyclable catalytic systems, which is a key principle of green chemistry.

Table 3: Typical Outcomes of Ligand Immobilization for Catalysis

| functionsParameter | assessmentObservation upon Immobilization | biotechImplication | articleReference |

|---|---|---|---|

| Catalyst Recovery | arrow_upwardFacilitated (filtration) | Simplified purification; reduced product contamination. | nih.gov |

| Catalyst Reusability | arrow_upwardSignificantly Increased | Lower overall process cost; reduced waste. | nih.govacs.org |

| Reaction Rate | arrow_downwardOften Decreased | May require longer reaction times or higher catalyst loading. | nih.govacs.org |

| Selectivity (e.g., Enantioselectivity) | arrow_downwardSlight Decrease Possible | Steric hindrance from the support may alter the catalyst's active site. | acs.org |

Role in the Synthesis of Functional Organic Materials and Polymers

The incorporation of specific heterocyclic units into polymer backbones is a widely used strategy for creating functional organic materials with tailored electronic, optical, or thermal properties. The pyridine ring, being an electron-deficient aromatic system, can impart unique characteristics to a macromolecule.

This compound is well-suited for use as a monomer in polymerization reactions. The reactive chloromethyl group can participate in polycondensation reactions with difunctional nucleophiles. For example, reacting it with a diamine would lead to a polyamine, or with a bisphenol would yield a polyether. The resulting polymers would feature the 5-ethylpyridine unit as a recurring motif along the chain.

Such pyridine-containing polymers could find applications as:

Metal-Coordinating Polymers: The pyridine nitrogen atoms along the polymer chain can collectively bind to metal ions, forming polymer-supported catalysts or materials for heavy metal sequestration.

Materials for Organic Electronics: The electron-deficient nature of the pyridine ring can be exploited in materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The specific substitution pattern and the ability to form stable metal complexes, analogous to how terpyridine complexes are used in photovoltaics, open avenues for new energy-related materials. nih.gov

Specialized Coatings and Membranes: The polarity and hydrogen-bonding capabilities of the pyridine units can influence the surface properties of materials, making them useful as specialized coatings with controlled adhesion or wettability.

Methodological Development in Organic Chemistry

Beyond materials science, complex molecules like this compound serve as valuable tools for organic chemists to push the boundaries of reaction development and explore complex synthetic pathways.

The development of new carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern organic chemistry. Substrates with multiple, distinct reactive sites are crucial for testing the scope and selectivity of these new methods. This compound is an excellent candidate for such studies.

Its "benzylic" chloride is highly reactive in nucleophilic substitutions and is a classic substrate for transition-metal-catalyzed cross-coupling reactions. This allows it to be used as a benchmark substrate in the development of reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form a C(sp³)–C(sp²) bond.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

Kumada Coupling: Reaction with Grignard reagents.

Studies on the cross-coupling of halopyridines have shown that the position of the halogen on the pyridine ring significantly influences reactivity. mdpi.com A key challenge in methodological development is achieving chemoselectivity. If this compound were further halogenated on the ring (e.g., at the 2-position), it would become a powerful tool for developing highly selective catalysts that can distinguish between the reactive C-Cl bond at the chloromethyl group and a C-X bond on the aromatic ring. Elucidating the factors that control this selectivity provides deep mechanistic insight into the catalytic cycle.

Table 3: Potential of this compound in Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Research Value |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 3-(Arylmethyl)-5-ethylpyridine | Tests catalyst efficacy for C(sp³)–C(sp²) coupling with a heteroaromatic substrate. |

| Sonogashira | Terminal Alkyne | 3-(Propargyl)-5-ethylpyridine derivative | Explores coupling with C(sp) nucleophiles, useful for creating rigid molecular scaffolds. |

| Buchwald-Hartwig | Amine/Amide | 3-(Aminomethyl)-5-ethylpyridine derivative | Develops new methods for C-N bond formation, crucial for pharmaceutical synthesis. |

| Cyantion | Cyanide Source (e.g., KCN, Zn(CN)₂) | (5-Ethylpyridin-3-yl)acetonitrile | Provides a route to carboxylic acid derivatives and other functional groups via the nitrile. |

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where a single enantiomer is often responsible for the desired therapeutic effect. The pyridine ring is a common scaffold in bioactive molecules, and developing methods to access its chiral, saturated (piperidine) or partially saturated (tetrahydropyridine) derivatives is an active area of research.

While direct asymmetric applications of this compound are not yet prominent in the literature, its structure makes it a highly attractive substrate for future studies. General strategies for the asymmetric functionalization of pyridines often involve an initial activation or partial reduction of the ring, followed by a chiral catalyst-controlled addition of a nucleophile.

A hypothetical yet chemically sound application could involve a two-stage process:

Asymmetric Transformation of the Pyridine Ring: The 3-ethylpyridine (B110496) core could be subjected to a known asymmetric reaction. For example, a Rh-catalyzed asymmetric reductive Heck reaction, which has been successfully applied to pyridine derivatives to create 3-substituted tetrahydropyridines with high enantioselectivity, could be adapted. This would install a new chiral center on the ring system.

Subsequent Derivatization: The chloromethyl group, being stable under many such conditions, would remain intact. This preserved reactive handle could then be used for subsequent, non-chiral transformations to build out the rest of a target molecule, such as linking it to another molecular fragment or introducing new functional groups.

The ethyl group at the 5-position would serve as a critical stereodirecting element, influencing the facial selectivity of the initial asymmetric attack on the pyridine ring and providing a unique electronic and steric environment compared to unsubstituted or methyl-substituted analogs. Therefore, this compound represents a valuable, yet-to-be-explored substrate for expanding the scope of asymmetric methodologies.

Future Research Directions and Unexplored Avenues for 3 Chloromethyl 5 Ethylpyridine

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and efficient synthetic processes. For 3-(Chloromethyl)-5-ethylpyridine, future research will likely prioritize the development of more sustainable and atom-economical synthetic routes, moving away from traditional methods that may involve harsh conditions or generate significant waste.

Key areas of investigation will include:

Green Chemistry Protocols: The application of green chemistry principles, such as the use of renewable feedstocks, less hazardous reagents, and solvent-free reaction conditions, will be crucial. Research into one-pot multicomponent reactions could offer a streamlined and efficient approach to synthesizing pyridine (B92270) derivatives. eurekaselect.comnih.gov

Catalytic Innovations: The development of novel catalysts, including those based on earth-abundant metals or even metal-free systems, could lead to more efficient and selective syntheses. organic-chemistry.org